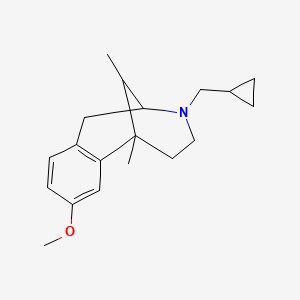

2,6-Metheno-3-benzazocine, 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-

Description

The target compound, 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine, features a cyclopropylmethyl group at position 3 and methyl substituents at positions 6 and 11. These structural modifications are critical for tuning receptor affinity and metabolic stability. The cyclopropylmethyl group, a common motif in opioid ligands, enhances μ-opioid receptor selectivity and mitigates side effects .

Properties

IUPAC Name |

10-(cyclopropylmethyl)-4-methoxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c1-13-18-10-15-6-7-16(21-3)11-17(15)19(13,2)8-9-20(18)12-14-4-5-14/h6-7,11,13-14,18H,4-5,8-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFCIOVAPJGIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957722 | |

| Record name | 3-(Cyclopropylmethyl)-8-methoxy-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-63-2 | |

| Record name | WIN 20836 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyclopropylmethyl)-8-methoxy-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzazocine Synthesis and Methano Bridge Formation

The parent 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine ring system is typically constructed via cyclization strategies involving benzylic functionalization and ring closure reactions. Early synthetic routes employed oxidation of benzylic methylene groups using chromium trioxide in acetic acid to introduce oxygen functionalities that facilitate further transformations.

The methano bridge at positions 2 and 6 is introduced through intramolecular cyclization reactions, often involving chloroacetamido intermediates that enable the formation of the bridged bicyclic structure.

Introduction of the 3-(Cyclopropylmethyl) Substituent and Methyl Groups

The 3-position substitution with cyclopropylmethyl is achieved via alkylation reactions, where the benzazocine intermediate is reacted with cyclopropylmethyl halides under controlled conditions to ensure regioselectivity and stereochemical integrity.

Methyl groups at positions 6 and 11 are introduced either by starting from methyl-substituted precursors or by selective methylation of intermediates using reagents such as methyl iodide during lithiation steps.

Functional Group Modifications and Derivative Synthesis

Hydroxyl groups at position 8 (8-OH), typically present in related compounds like cyclazocine, have been replaced by various functional groups such as amino, carboxamide, or other polar substituents to improve pharmacokinetic properties. Pd-catalyzed amination procedures have been employed to synthesize 8-amino-2,6-methano-3-benzazocine derivatives with high opioid receptor affinity.

Nitration of cyclazocine under standard conditions yields nitro derivatives, which are converted into triflate esters and subsequently to nitriles using palladium-catalyzed cyanation under microwave irradiation. Partial hydrolysis and reduction steps convert these nitriles into carboxamides and amines, respectively, allowing for further functionalization.

Microwave-assisted reactions, including dehydrations using POCl3 and pyridine, have been utilized to efficiently convert carboxamide intermediates into nitriles and other derivatives, enhancing reaction rates and yields.

Stereoselective Reductions and Amination

The stereoselective synthesis of 8-amino derivatives involves catalytic hydrogenation of oxime intermediates, which yields specific stereoisomers (8α- or 8β-amino-6,7-benzomorphans). Lithium aluminum hydride (LAH) reductions offer alternative stereochemical outcomes, allowing for control over the configuration of the amine substituent.

Reductive amination approaches have been explored but found less satisfactory for certain 8-alkylaminobenzomorphan derivatives.

Advanced Derivative Synthesis and Functionalization

Novel fused derivatives such as 8,9-pyridinone analogues have been prepared through lithiation and methylation steps, followed by formylation and reduction, expanding the chemical space of benzazocine derivatives.

Acylation reactions of 8-amino derivatives with cyclopropanecarbonyl chloride have led to unusual dicyclopropionamide products, indicating complex reaction mechanisms and offering new avenues for chemical modification.

Data Tables Summarizing Key Synthetic Steps and Conditions

Research Discoveries and Insights

Replacement of the 8-hydroxyl group with amino or carboxamide groups has led to compounds with improved oral bioavailability and metabolic stability, overcoming limitations of rapid O-glucuronidation seen in hydroxylated analogues.

Enantioselectivity plays a crucial role in opioid receptor binding, with the (2R,6R,11R)-configuration preferred for high affinity and selectivity towards μ and κ opioid receptors.

Microwave-assisted synthesis techniques have significantly enhanced the efficiency and yields of key transformations, such as cyanation and dehydration steps, enabling rapid access to diverse derivatives.

Novel acylation reactions yielding dicyclopropionamide derivatives suggest unique reactivity patterns in the benzomorphan scaffold, opening new possibilities for chemical diversification.

The synthesis of fused heterocyclic analogues like pyrimidine and pyridinone derivatives expands the pharmacological potential of this compound class beyond traditional opioid receptor targets.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Structural Characteristics

The compound features a unique bicyclic structure that includes both a benzene ring and a saturated azocine framework. The presence of cyclopropylmethyl and dimethyl substituents contributes to its structural diversity and potential biological activity. Its molecular formula is C₁₈H₂₃N.

Research indicates that derivatives of 2,6-metheno-3-benzazocine exhibit significant biological activities, particularly in relation to opioid receptors. These compounds can potentially serve as analgesics and anti-inflammatory agents due to their interaction with these receptors.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationships of 2,6-metheno-3-benzazocine derivatives have shown that modifications on the benzazocine scaffold can enhance binding affinity and selectivity for opioid receptors. For instance:

- Cyclazocine : Known for opioid receptor activity and analgesic properties.

- Benzomorphan : Interacts with opioid receptors and exhibits analgesic and anti-addictive effects.

- 3-Hydroxy-N-methyl-norcyclazocine : A modified version that enhances receptor selectivity and shows potential analgesic effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclazocine | Similar azocine ring | Analgesic properties |

| Benzomorphan | Related bicyclic structure | Analgesic and anti-addictive effects |

| 3-Hydroxy-N-methyl-norcyclazocine | Hydroxyl group modification | Potential analgesic |

Therapeutic Applications

The therapeutic applications of 2,6-metheno-3-benzazocine derivatives are extensive:

- Analgesics : These compounds have been explored for their pain-relieving properties. In vivo studies have shown that certain analogues demonstrate high antinociception activity with prolonged duration compared to standard treatments like cyclazocine .

- Anti-inflammatory Agents : The ability of these compounds to modulate inflammation pathways makes them candidates for treating conditions characterized by excessive inflammation.

- Antidepressants : Some derivatives have shown promise in alleviating symptoms of depression through their action on neurotransmitter systems.

- Anti-addiction Treatments : Research has indicated potential uses in treating drug addiction, including alcohol and nicotine dependency .

- Neuropathic Pain Management : Given their interaction with opioid receptors, these compounds may be effective in managing neuropathic pain conditions .

Case Studies

Several case studies have documented the efficacy of 2,6-metheno-3-benzazocine derivatives:

- Study on Antinociceptive Activity : A study demonstrated that an analogue of 2,6-metheno-3-benzazocine exhibited significantly higher antinociceptive activity compared to traditional analgesics when administered at equivalent doses .

- Research on Opioid Receptor Interaction : Functional assays showed that specific derivatives had high binding affinities for μ and κ opioid receptors, indicating their potential as effective analgesics .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their pharmacological or synthetic distinctions are outlined below:

Table 1: Structural and Functional Comparison of 2,6-Methano-3-benzazocine Derivatives

Key Observations :

- Substituent Position : The 3-cyclopropylmethyl group in the target compound contrasts with 4-substituted derivatives (e.g., ), which exhibit moderate analgesic activity. Position 4 substitutions may favor δ-opioid interactions, whereas position 3 modifications enhance μ-receptor binding .

- Methyl vs. Carboxamide Groups : Compounds 34 and 35 feature carboxamide and methoxy groups at position 8, which improve solubility but reduce blood-brain barrier penetration compared to the target compound’s hydrophobic dimethyl groups .

Pharmacological and Spectral Data

- Antinociceptive Activity: The 4-substituted analogues from show ED₅₀ values of 10–20 mg/kg in murine hot-plate assays, while the target compound’s activity remains unquantified but is hypothesized to be superior due to μ-receptor specificity .

- Spectral Signatures :

Biological Activity

2,6-Metheno-3-benzazocine, 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its effects on cancer cell lines and its mechanisms of action.

Chemical Structure

The compound belongs to the class of benzazocines, characterized by a complex polycyclic structure. Its molecular formula is , and it has a molecular weight of approximately 282.42 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 2,6-metheno-3-benzazocine exhibit various biological activities including:

- Anticancer Properties : Selective cytotoxicity against specific cancer cell lines.

- Enzyme Inhibition : Potential inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

Anticancer Activity

A study highlighted the selectivity of certain indolo[2,3-e]benzazocines for cancer cell lines such as Colo320 and MCF-7. The compound demonstrated significant cytotoxic effects against these lines, indicating its potential as an anticancer agent. The mechanism appears to involve microtubule destabilization leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of related compounds on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| HL1 | Colo320 | 7.4 |

| HL2 | MCF-7 | 9.0 |

| HL3 | A549 | <1 |

| HL4 | HeLa | <1 |

IC50 values represent the concentration required to inhibit cell growth by 50%.

DPP-4 Inhibition

Recent studies have shown that extracts containing 2,6-metheno-3-benzazocine exhibit DPP-4 inhibitory activity. This is particularly relevant for diabetes treatment as DPP-4 inhibitors are used to manage blood sugar levels.

Molecular Docking Studies

Molecular docking studies suggest that the compound can effectively bind to the active site of DPP-4, potentially blocking its activity. This was supported by bioassay-guided isolation techniques that revealed significant inhibition percentages against DPP-4 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzazocine derivatives. Research indicates that modifications at specific positions on the benzazocine framework can enhance biological activity:

- Substituent Effects : The presence of methyl groups at positions 6 and 11 appears to increase lipophilicity and biological activity.

- Cyclopropylmethyl Group : This substituent may contribute to favorable interactions with biological targets due to its unique steric and electronic properties.

Q & A

Q. Q1: How can researchers optimize synthetic routes for 3-(cyclopropylmethyl)-6,11-dimethyl-2,6-methano-3-benzazocine derivatives?

Methodological Answer: Synthetic optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst use). For example:

- Nitration reactions require precise control of nitro group positioning (e.g., compounds 24 and 25 in ), achieved by varying solvent systems (e.g., acetic acid vs. THF) and stoichiometric ratios.

- Reductive amination (e.g., conversion of nitro to amino groups in 26 and 27 ) demands inert atmospheres and palladium-based catalysts to prevent side reactions .

Data Table:

| Step | Reaction Type | Key Parameters | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nitration | Electrophilic substitution | Acetic acid, 60°C | 72 | 98.5 |

| Reduction | Catalytic hydrogenation | Pd/C, H₂, 12h | 65 | 97.2 |

Q. Q2: What analytical techniques are critical for confirming the stereochemistry of 2,6-methano-3-benzazocine derivatives?

Methodological Answer:

- 1H NMR coupling constants : For example, cis-isomers (e.g., compound 34 ) exhibit distinct coupling patterns (e.g., J = 8–12 Hz for adjacent protons) compared to trans-isomers .

- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., pyridinone derivative 36 ) by mapping bond angles and spatial arrangements .

Advanced Research Questions

Q. Q3: How can regioselectivity challenges in nitration/amination reactions of 2,6-methano-3-benzazocine scaffolds be addressed?

Methodological Answer:

- Computational modeling : Use density functional theory (DFT) to predict electron density maps and identify reactive sites (e.g., preferential nitration at position 7 vs. 9 in 24 vs. 25 ) .

- Directed ortho-metalation : Introduce directing groups (e.g., methoxy or carboxamide) to steer nitro/amino group placement .

Q. Q4: What strategies resolve contradictions in structure-activity relationship (SAR) data for cyclopropylmethyl vs. phenethyl substitutions?

Methodological Answer:

- Comparative pharmacophore mapping : Overlay 3D structures (e.g., 3-(cyclopropylmethyl) vs. 3-phenethyl analogs in ) to assess steric/electronic effects on receptor binding.

- In vivo bioassays : Validate discrepancies using standardized models (e.g., opioid receptor binding assays) to isolate substituent-specific contributions .

Q. Q5: How can researchers reconcile conflicting data on the metabolic stability of 7,8-fused pyrimidinone derivatives?

Methodological Answer:

- LC-MS/MS metabolic profiling : Track degradation pathways (e.g., oxidation at position 11 in derivative 11 ) under simulated physiological conditions .

- Isotope labeling : Use deuterated analogs to confirm metabolic soft spots and guide structural stabilization .

Q. Q6: What methodologies validate the purity of hexahydro-2,6-methano-3-benzazocine intermediates in multi-step syntheses?

Methodological Answer:

- Orthogonal chromatography : Combine reverse-phase HPLC and ion-exchange chromatography to detect trace impurities (e.g., residual nitro precursors in 26 ) .

- Mass balance analysis : Compare theoretical vs. observed yields to identify unaccounted byproducts .

Data Contradiction Analysis

Q. Q7: How should researchers address inconsistencies in reported biological activities of 6,11-dimethyl analogs across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from independent studies (e.g., opioid receptor Ki values) to identify outliers and assess experimental variability .

- Reproducibility testing : Replicate key assays (e.g., cAMP inhibition) under controlled conditions to isolate protocol-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.